molecular formula C10H8N8 B7787086 (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine

(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine

Cat. No.: B7787086
M. Wt: 240.22 g/mol
InChI Key: CBXQPPOWWCNJNG-ACAGNQJTSA-N
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Description

(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is a complex organic compound featuring both tetrazole and triazole rings. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the tetrazole and triazole rings.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and as a probe in biochemical assays.

Medicine

Industry

Industrially, it can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole derivatives: Compounds like 5-aminotetrazole share the tetrazole ring and exhibit similar reactivity.

    Triazole derivatives: Compounds such as 1,2,4-triazole share the triazole ring and have comparable chemical properties.

Uniqueness

What sets (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine apart is the combination of both tetrazole and triazole rings in a single molecule, providing a unique platform for diverse chemical reactions and applications.

Properties

IUPAC Name

(Z)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N8/c1-3-9(10-14-16-17-15-10)4-2-8(1)5-13-18-6-11-12-7-18/h1-7H,(H,14,15,16,17)/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXQPPOWWCNJNG-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\N2C=NN=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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